molecular formula C8H4BrF5O B1413301 2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene CAS No. 1807026-77-2

2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene

Cat. No. B1413301
CAS RN: 1807026-77-2
M. Wt: 291.01 g/mol
InChI Key: UZZTUBXFRQJUFW-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene, commonly known as BFDT, is an aromatic compound that is widely used in scientific research and lab experiments. BFDT is an organobromine compound that is composed of a benzene ring with two fluorine atoms and one bromine atom attached. It is a colorless liquid with a sweet smell, and is soluble in most organic solvents. It is used in a variety of laboratory experiments, including those related to organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Organometallic Synthesis

"2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene" serves as a pivotal compound in organometallic synthesis. Porwisiak and Schlosser (1996) highlighted its use as a starting material for creating synthetically useful reactions through intermediates like phenylmagnesium, -lithium, and -copper. These reactions contribute to the synthesis of complex organometallic structures, indicating the compound's significance in expanding the possibilities of chemical synthesis (Porwisiak & Schlosser, 1996).

Aryne Chemistry and Napthalene Derivatives

Schlosser and Castagnetti (2001) explored the compound's role in aryne chemistry, revealing its transformation into phenyllithium derivatives upon treatment with lithium diisopropylamide. These derivatives were further processed to synthesize napthalene derivatives, showcasing the compound's versatility in creating complex aromatic structures (Schlosser & Castagnetti, 2001).

Metalation and Site Selectivity

The compound is also instrumental in studies on metalation and site selectivity. Mongin, Desponds, and Schlosser (1996) demonstrated how halobenzotrifluorides, closely related to the compound , undergo deprotonation adjacent to halogen substituents under specific conditions. This finding is crucial for understanding how positional ambiguities in these compounds can be exploited to achieve optional site selectivities, an important aspect in fine-tuning chemical reactions for desired outcomes (Mongin, Desponds, & Schlosser, 1996).

Synthesis of Complex Organometallic Compounds

Fink et al. (1997) used related bromobenzene derivatives to synthesize complex organometallic compounds involving palladium-catalyzed cross-coupling reactions. The study showcases the compound's utility in synthesizing organometallic structures, which have diverse applications, including catalysis and material science (Fink et al., 1997).

Biochemical Analysis

Biochemical Properties

2-Bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene plays a crucial role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with carbon-centered radical intermediates, facilitating the trifluoromethylation process

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding how the compound can be used to manipulate cellular processes for therapeutic purposes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, the compound has been shown to inhibit or activate enzymes involved in radical trifluoromethylation

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for optimizing the use of the compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions influence metabolic flux and metabolite levels, affecting overall cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions are important for understanding how the compound exerts its effects at the cellular level and optimizing its use in research and therapy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding these localization mechanisms is crucial for elucidating the compound’s role in cellular processes and optimizing its use in research and therapy.

properties

IUPAC Name

2-bromo-1-(difluoromethoxy)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5O/c9-6-4(8(12,13)14)2-1-3-5(6)15-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZTUBXFRQJUFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.